molecular formula C4H4N2O3 B137347 Barbituric acid CAS No. 67-52-7

Barbituric acid

Cat. No. B137347
CAS RN: 67-52-7
M. Wt: 128.09 g/mol
InChI Key: HNYOPLTXPVRDBG-UHFFFAOYSA-N
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Description

Barbituric acid is a significant building block in organic synthesis, utilized in the design and synthesis of various heterocyclic and carbocyclic compounds. It is known for its role in multicomponent reactions, serving as a starting material for the creation of diverse types of compounds . The acid's reactivity with different agents, such as alkali bromides and caesium iodide, leads to the formation of ionic co-crystals, which can influence its dissolution properties in water .

Synthesis Analysis

The synthesis of barbituric acid derivatives can be achieved through various methods. For instance, the reaction of barbituric acid with formaldehyde results in hydroxymethyl derivatives, which are precursors for the synthesis of polyetherols with a pyrimidine ring . Additionally, the interaction with alkali bromides and caesium iodide under pressure forms ionic co-crystals, demonstrating the acid's ability to engage in unexpected reactions . Furthermore, the reduction of barbituric acids with SmI2-mediated electron transfer generates tetrahedral intermediates, which can be transformed into biologically active uracil derivatives .

Molecular Structure Analysis

Barbituric acid's molecular structure allows for the formation of various complexes and coordination polymers. For example, Zn(II) and Cd(II) coordination polymers have been synthesized using a dicarboxyl-functionalized arylhydrazone of barbituric acid, with the pH value playing a crucial role in the assembly of these metal–organic polymers . The acid's ability to form stable complexes is also evident in the synthesis of barbituric and thiobarbituric acid complexes with transition metals like cobalt(II), nickel(II), and copper(II) .

Chemical Reactions Analysis

Barbituric acid participates in a range of chemical reactions, including the formation of spiro nucleosides, which exhibit enhanced hydrogen bonding capacity . It also reacts with amines in gas–solid reactions to produce various crystalline salts, which upon thermal desorption can lead to new crystal forms of the acid . The acid's derivatives can act as catalysts for Knoevenagel condensation reactions and can be recycled multiple times without losing activity . Additionally, the acid's derivatives have been used in supramolecular catalysis, such as the photoinduced dimerization of fullerene derivatives .

Physical and Chemical Properties Analysis

Barbituric acid's physical and chemical properties are influenced by its interactions with other substances. The formation of ionic co-crystals with alkali bromides and caesium iodide alters its solubility in water . Its complexes with transition metals exhibit a range of stoichiometries and bonding types, as inferred from spectroscopic and magnetic susceptibility measurements . The acid's polymorphic forms also show different reactivities with amines, leading to the formation of various ammonium salts and new crystal forms upon thermal treatment .

Scientific Research Applications

Multicomponent Reactions in Organic Synthesis

Barbituric acid plays a critical role in the synthesis of various medicinal compounds, including polyheterocyclic, natural, and organic sensors. Recent advances in utilizing barbituric or thiobarbituric acid in multicomponent reactions have been significant, particularly in the period from 2016 to 2021 (Mohammadi Ziarani et al., 2021). Additionally, its use as a starting material in diverse heterocyclic and carbocyclic compound synthesis has been noted (Mohammadi Ziarani et al., 2016).

Barbituric Acid in Pharmaceutical Research

Barbituric acid derivatives exhibit a wide array of biological activities, including use as anesthetics, hypnotics, anticonvulsants, and central nervous system depressants. These derivatives have garnered significant interest for their potential in pharmaceutical applications, such as in the development of antimicrobial drugs (Madhvi, Utreja, & Sharma, 2021). They have also shown promise in nanoscience applications (Khan et al., 2019).

Barbituric Acid in Material Science

Barbituric acid is widely used in manufacturing plastics, textiles, polymers, and even pharmaceuticals. Its potential in material science is highlighted by the development of rapid and simple colorimetric assays for its detection, important for quality control in various industries (Bartzatt, 2002).

Barbituric Acid in Green Chemistry

Emphasizing environmentally sustainable practices, barbituric acid is used in green chemistry, particularly in the synthesis of its derivatives through methods like the grinding method with aromatic aldehyde (Naik, Mayekar, Nishad, Barabde, & Ambadekar, 2020). This application aligns with modern trends in sustainable and eco-friendly chemical production.

Safety And Hazards

Barbituric acid can be harmful or fatal if swallowed. It is also harmful if inhaled or absorbed through the skin. It may cause mild irritation of the respiratory system, skin, and eyes. It affects the central nervous system, liver, and kidneys .

Future Directions

Barbituric acid and its derivatives have gained significant attention for several years as an indispensable class of compounds in the pharmaceutical industry due to their various biological activities . Future research will likely focus on the advancements in methods of synthesis of barbituric acid derivatives and their applications as antimicrobial agents . There is also interest in using barbituric acid derivatives in the development of water-based fluorescent flexographic ink for security applications .

properties

IUPAC Name

1,3-diazinane-2,4,6-trione
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InChI

InChI=1S/C4H4N2O3/c7-2-1-3(8)6-4(9)5-2/h1H2,(H2,5,6,7,8,9)
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InChI Key

HNYOPLTXPVRDBG-UHFFFAOYSA-N
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Canonical SMILES

C1C(=O)NC(=O)NC1=O
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Molecular Formula

C4H4N2O3
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Related CAS

4390-16-3 (mono-hydrochloride salt)
Record name Barbituric acid
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DSSTOX Substance ID

DTXSID8020129
Record name Barbituric acid
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Molecular Weight

128.09 g/mol
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Physical Description

Dry Powder, White powder; [Alfa Aesar MSDS], Solid
Record name 2,4,6(1H,3H,5H)-Pyrimidinetrione
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Solubility

1.9e-05 mg/mL at 37 °C
Record name Barbituric acid
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Product Name

Barbituric acid

CAS RN

67-52-7
Record name Barbituric acid
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Melting Point

248 °C
Record name Barbituric acid
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Synthesis routes and methods I

Procedure details

5-Allyl-5-(β-carboxy-α-methyl-ethyl)-barbituric acid (10 mg.) was dissolved in 0.5 ml. dimethyl formamide (DMF) and was treated first with a solution of 5 mg. dicyclohexyl carbodiimide (DCC) in 0.5 ml. DMF and then with a solution of 12 mg. p-nitrophenol in 0.5 ml. DMF at 4° C. After standing overnight at this temperature, the mixture was evaporated to dryness and then dissolved in 1.5 ml. of a 1:1 mixture of glycerine-water. Bovine serum albumin (20 mg.) was added and the mixture was allowed to react for eight hours at room temperature and then overnight at 4° C. The product was then dialyzed against distilled water for two days to remove unreacted barbituric acid derivative and the p-nitrophenol which was displaced from the barbituric acid by the protein, to afford the bovine serum albumin-barbituric acid conjugate. The degree of substitution was estimated to be 2-3 moles of barbiturates per mole of protein, calculated from the extinction coefficient of the absorbtion at 202 mμ.
Name
5-Allyl-5-(β-carboxy-α-methyl-ethyl)-barbituric acid
Quantity
10 mg
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Synthesis routes and methods II

Procedure details

Potassium pyrrole (3.0 g., 0.03 mole), 1-iodobutane (9.2 g., 0.05 moles) and 10 ml. of tetrahydrofuran were combined and refluxed for 1.5 hours by which time the reaction mixture had become a thick mass. The reaction mixture was diluted with 30 ml. of water and extracted with 35 ml. of ether. The ether was backwashed with water, then added to a solution of anhydrous alloxan (4.8 g., 0.03 mole) obtained by heating in 50 ml. of ethanol. The ether was distilled away, 6N hydrochloric acid (5 ml., 0.03 mole) was added, and the mixture refluxed for 3 minutes, cooled, evaporated to a gum, and triturated with water to afford title product [5.1 g.; m.p. 135 (dec); m/e 265].
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3 g
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5 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
41,900
Citations
RG Sans, MG Chozas - Die Pharmazie, 1988 - pubmed.ncbi.nlm.nih.gov
This review considers the pharmacological and other applications of barbituric and 2-thiobarbituric acid derivatives. A chronological description about the discovery, structural studies …
Number of citations: 45 pubmed.ncbi.nlm.nih.gov
JT Bojarski, JL Mokrosz, HJ Bartoń… - Advances in heterocyclic …, 1985 - Elsevier
… the tautomerism and solvation of the barbituric acid ring. Barbituric acid exists in the solid state … Several spectral properties of the barbituric acid are discussed using UV spectra, infrared …
Number of citations: 229 www.sciencedirect.com
W Bolton - Acta Crystallographica, 1963 - scripts.iucr.org
… The purpose of this investigation was to determine the tautomeric form of the barbituric acid molecules in the anhydrous crystals and the nature of their intermolecular association. …
Number of citations: 137 scripts.iucr.org
GM Ziarani, F Aleali, N Lashgari - RSC advances, 2016 - pubs.rsc.org
… Barbituric acid has been utilized in the design and synthesis of diverse types of heterocyclic … There is a wide range of multicomponent reactions that include barbituric acid as starting …
Number of citations: 92 pubs.rsc.org
N Shafiq, U Arshad, G Zarren, S Parveen… - Current Organic …, 2020 - ingentaconnect.com
… of barbituric acid (1) and their biological activities. More emphasis is given to pharmaceutical activities of potent barbituric acid (1) derivatives which are synthesized in recent years [19]. …
Number of citations: 19 www.ingentaconnect.com
MK Carter - Journal of Chemical Education, 1951 - ACS Publications
… Baeyer left Ghent in 1860 and his first paper on barbituric acid did not come out until 1863. Not until 1864 did his paper on the preparation of barbituric acid appear. He published in …
Number of citations: 28 pubs.acs.org
MU Schmidt, J Brüning, J Glinnemann… - Angewandte Chemie …, 2011 - Wiley Online Library
Barbituric acid, which has been known since 1863,[1] is drawn in textbooks always as the keto tautomeric form 1 (Scheme 1). Indeed, this is the most stable form in the gas phase [2] and …
Number of citations: 83 onlinelibrary.wiley.com
ER Garrett, JT Bojarski, GJ Yakatan - Journal of Pharmaceutical Sciences, 1971 - Elsevier
… barbituric acid and derivatives 0 UV spectrophotometrymonitoring, barbituric acid hydrolysis … and halouridines which showed that barbituric acid and ribosylbarbituric acid, respectively, …
Number of citations: 76 www.sciencedirect.com
B Kirkan, R Gup - Turkish Journal of Chemistry, 2008 - journals.tubitak.gov.tr
… The azo-dyes having barbituric acid and hydrazone moieties as prepared in this study may exist in tautomeric forms as shown in Schemes 1 and 2. The infrared spectra of azo-dyes …
Number of citations: 127 journals.tubitak.gov.tr
GA Jeffrey, S Ghose, JO Warwicker - Acta Crystallographica, 1961 - scripts.iucr.org
… the barbituric acid and water molecules lie on the mirror planes of the space group Pnma. The barbituric acid … the structure of this association and of the barbituric acid molecule therein. …
Number of citations: 90 scripts.iucr.org

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